Defluoro Tosyloxy AM-694 is a synthetic cannabinoid derived from the indole structure, specifically designed to interact with cannabinoid receptors in the human body. This compound is known for its potent agonistic activity, particularly at the cannabinoid receptor type 1. It has garnered attention due to its psychoactive effects and potential applications in research and therapeutic settings.
The compound is synthesized from various starting materials, including derivatives of indole and fluorinated alkyl chains. Its development has been closely related to the broader category of synthetic cannabinoids, which have been increasingly prevalent in recreational drug use and research contexts.
Defluoro Tosyloxy AM-694 falls under the category of synthetic cannabinoids, which are compounds designed to mimic the effects of naturally occurring cannabinoids found in cannabis. These substances are often classified based on their chemical structure and pharmacological properties, with AM-694 specifically acting as a selective agonist for cannabinoid receptors.
The synthesis of Defluoro Tosyloxy AM-694 typically involves several key steps:
The synthesis is often performed under specific conditions to optimize yield and purity. Reaction parameters such as temperature, solvent choice, and reaction time are critical for successful synthesis. Techniques like liquid chromatography and mass spectrometry are commonly employed for purification and characterization of the synthesized compound.
Defluoro Tosyloxy AM-694 has a complex molecular structure characterized by:
C1=CC=C(C=C1)C(=O)N(C(C)C)C2=CC(=C(C=C2)F)I
This structure features an indole core with various substituents that enhance its binding affinity to cannabinoid receptors.
The structural data reveals significant features such as the presence of a fluorinated alkyl chain, which contributes to its lipophilicity and ability to cross biological membranes effectively.
Defluoro Tosyloxy AM-694 can undergo several types of chemical reactions:
Common reagents used in these reactions include sodium borohydride for reductions and potassium permanganate for oxidations. Reaction conditions such as temperature and solvent choice are crucial for optimizing yields.
Defluoro Tosyloxy AM-694 exerts its effects primarily through interaction with cannabinoid receptors, particularly CB1 receptors.
Upon binding to these receptors, it induces a cascade of intracellular signaling pathways that lead to various physiological effects, including euphoria, sedation, and altered perception. The bromine atom's presence enhances its binding affinity, making it a potent agonist.
Research indicates that Defluoro Tosyloxy AM-694 has a Ki value (inhibition constant) indicating high affinity for CB1 receptors, suggesting significant potency in eliciting cannabinoid-like effects in biological systems.
Defluoro Tosyloxy AM-694 is typically presented as a white crystalline solid with moderate solubility in organic solvents but limited solubility in water.
Key chemical properties include:
Defluoro Tosyloxy AM-694 has several scientific uses:
The genesis of Defluoro Tosyloxy AM-694 is intertwined with forensic toxicology investigations into AM-694 metabolism. Following the identification of AM-694 in human biological samples—a first reported in Italy in 2015—researchers detected a defluorinated metabolite (m/z 434) in urine via LC-MS/MS profiling . This metabolite, formed via oxidative defluorination, signaled the metabolic vulnerability of the 5-fluoropentyl chain. Concurrently, structural analogs like XLR-11 (a fluoropentyl-substituted tetramethylcyclopropyl ketone indole) were proliferating in illicit markets, demonstrating the pharmacological retention of activity despite fluorination changes [5]. These observations catalyzed deliberate synthesis of defluorinated AM-694 variants, including the tosyloxy derivative, to probe:
Table 1: Key Milestones in Defluoro AM-694 Analog Research
Year | Event | Significance |
---|---|---|
2015 | Detection of AM-694 defluorinated metabolite (m/z 434) in human urine | First evidence of in vivo defluorination, suggesting metabolic pathway relevance |
2013 | Emergence of XLR-11 (fluoropentyl indole) in "Spice" products [5] | Validated fluorinated SC designs; spurred analog synthesis efforts |
2010s | Targeted synthesis of defluoro SCs (e.g., UR-144) [5] | Established structure-activity trends for fluorinated vs. non-fluorinated chains |
Defluoro Tosyloxy AM-694 belongs to the benzoylindole subclass of SCs, characterized by a 3-benzoyl substitution on the indole core. Its molecular architecture comprises:
The tosyloxy (-OSO₂C₆H₄CH₃) moiety introduces steric bulk and polarity, altering:
Table 2: Structural and Receptor Affinity Comparison of Select Indole-Derived Cannabinoids
Compound | Core Structure | N1-Substituent | CB1 Affinity (Ki, nM) | CB1:CB2 Selectivity |
---|---|---|---|---|
AM-694 | 3-Benzoylindole | 5-Fluoropentyl | < 30 [5] | 1:5 [3] |
XLR-11 [5] | Tetramethylcyclopropyl indole | 5-Fluoropentyl | 0.3–1.5 | 1:3 |
UR-144 [5] | Tetramethylcyclopropyl indole | Pentyl | 1.5–4.0 | 1:2 |
Defluoro Tosyloxy AM-694 | 3-Benzoylindole | 5-Tosyloxypentyl | Predicted: 5–15 | Predicted: 1:4 |
Research on Defluoro Tosyloxy AM-694 is driven by three interconnected objectives:
Table 3: Pharmacokinetic and Functional Properties of AM-694 vs. Defluoro Analogs
Property | AM-694 | Defluoro AM-694 (Metabolite) | Defluoro Tosyloxy AM-694 |
---|---|---|---|
Primary Metabolic Route | Glucuronidation | Oxidation/defluorination | Hydrolysis (tosylate cleavage) |
Urinary Detection | Parent compound (0.084 μg/L) | Defluorinated metabolite (m/z 434) | Predicted: Tosylate hydrolysis products |
CB1 Efficacy | Full agonist [3] | Partial agonist (inferred) [5] | Predicted: Partial agonist |
Concluding RemarksDefluoro Tosyloxy AM-694 epitomizes rational structural refinement in synthetic cannabinoid research. By integrating forensic metabolite data (defluorinated AM-694) with receptor pharmacology insights from analogs like UR-144 and XLR-11, this compound targets enhanced metabolic stability and receptor selectivity. Future research requires synthesis and in vitro validation of its binding kinetics and functional activity—steps critical for advancing SC toxicology and detection science.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1